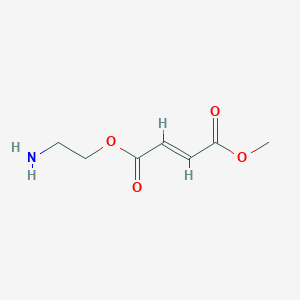
2-Aminoethyl Methyl Fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethyl Methyl Fumarate is a chemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol It is a derivative of fumaric acid, where the fumarate moiety is esterified with a methyl group and an aminoethyl group is attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl Methyl Fumarate typically involves the esterification of fumaric acid with methanol to form methyl fumarate, followed by the reaction with 2-aminoethanol. The reaction conditions often require the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The overall reaction can be summarized as follows:
Esterification: Fumaric acid reacts with methanol in the presence of sulfuric acid to form methyl fumarate.
Amination: Methyl fumarate reacts with 2-aminoethanol to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoethyl Methyl Fumarate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
2-Aminoethyl Methyl Fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Aminoethyl Methyl Fumarate involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of biologically active compounds, which can modulate various biochemical pathways. The aminoethyl group allows it to interact with enzymes and receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis.
Ethyl Fumarate: Similar ester with an ethyl group instead of a methyl group.
2-Aminoethyl Fumarate: Similar compound without the methyl ester group.
Uniqueness
2-Aminoethyl Methyl Fumarate is unique due to the presence of both the aminoethyl and methyl ester groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11NO4 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
4-O-(2-aminoethyl) 1-O-methyl (E)-but-2-enedioate |
InChI |
InChI=1S/C7H11NO4/c1-11-6(9)2-3-7(10)12-5-4-8/h2-3H,4-5,8H2,1H3/b3-2+ |
Clé InChI |
PFSIJVTXRXKSOQ-NSCUHMNNSA-N |
SMILES isomérique |
COC(=O)/C=C/C(=O)OCCN |
SMILES canonique |
COC(=O)C=CC(=O)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















